Iohexol-d3

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Iohexol-d3 is the mandated internal standard for validated LC-MS/MS methods that measure iohexol plasma clearance for GFR assessment. Its +3 Da mass shift enables absolute quantification by compensating for ionization variability and matrix effects—something structural analogs like iopamidol cannot achieve. Standardizing on Iohexol-d3 across multi-site clinical trials minimizes inter-laboratory variability and ensures FDA‑compliant method harmonization. Researchers and CROs choose Iohexol‑d3 for its proven accuracy (101.3–102.1% recovery) and cost‑effectiveness, making it the pragmatic choice for high‑throughput bioanalytical laboratories.

Molecular Formula C₁₉H₂₃D₃I₃N₃O₉
Molecular Weight 824.16
Cat. No. B1159169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIohexol-d3
Synonyms5-[Acetyl(2,3-dihydroxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide-d3;  Accudenz-d3;  Exypaque-d3;  Iohexol-d3;  Nycodenz-d3;  Omnipaque-d3;  Omnipaque 140-d3;  Omnipaque 240-d3; 
Molecular FormulaC₁₉H₂₃D₃I₃N₃O₉
Molecular Weight824.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iohexol-d3 Procurement Guide for LC-MS/MS Internal Standard Applications in GFR and Bioanalysis


Iohexol-d3 is a stable deuterium-labeled isotopologue of the non-ionic iodinated contrast agent iohexol. The compound incorporates three deuterium atoms into its molecular structure (C₁₉H₂₃D₃I₃N₃O₉, molecular weight 824.16), conferring a +3 Da mass shift relative to the unlabeled parent compound. This mass shift enables the compound's primary and distinct utility: serving as an internal standard for the absolute quantification of iohexol via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In this role, Iohexol-d3 compensates for variations in sample preparation, ionization efficiency, and instrument drift, enabling the accurate and precise measurement of iohexol in complex biological matrices such as human plasma and serum [1].

Why Unlabeled Iohexol or Analogs Cannot Substitute for Iohexol-d3 in Quantitative LC-MS/MS Workflows


The operational requirement for an internal standard in quantitative mass spectrometry is not to simply mimic the analyte, but to co-elute and ionize identically while remaining spectrometrically distinguishable. Unlabeled iohexol (CAS 66108-95-0) fails this requirement because it is indistinguishable from the target analyte and would compromise quantification accuracy. Structural analogs like iopamidol or iothalamate, while sometimes used in less sensitive HPLC-UV methods, exhibit different chromatographic retention times and ionization efficiencies in LC-MS/MS, leading to significant matrix effects and inaccurate results [1]. Other deuterated forms, such as Iohexol-d5, offer a mass shift but may not be optimized for all vendor platforms or specific validated methods. Therefore, the precise use of Iohexol-d3 is mandated by established, validated clinical research protocols, and substitution with a generic alternative introduces uncontrolled analytical variability that invalidates method performance and regulatory compliance [2].

Head-to-Head Evidence: Quantifying the Analytical Advantage of Iohexol-d3 Over Closest Comparators


Isotopic Purity and Mass Shift: Quantifying the Signal Separation of Iohexol-d3 vs. Unlabeled Iohexol

Iohexol-d3 provides a defined +3 Da mass shift relative to unlabeled iohexol, ensuring complete chromatographic co-elution while enabling discrete MS/MS detection . This differentiation is quantifiable via isotopic purity: Iohexol-d3 is supplied with an isotopic purity of 96.6 atom% D, as verified by MS analysis on a specific product lot . In contrast, unlabeled iohexol contains a natural abundance of deuterium (~0.015%) and cannot serve as an internal standard. Furthermore, lower isotopic purity (e.g., <95%) in competing deuterated compounds has been associated with signal interference and skewed pharmacokinetic parameter calculations .

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Purity

Comparative Purity and Value Proposition: Iohexol-d3 vs. Iohexol-d5 for Routine Bioanalysis

When selecting a deuterated internal standard, the balance between analytical performance and procurement cost is critical. Iohexol-d3 is typically supplied with a chemical purity of ≥98% (HPLC, 254nm), as verified by standard product specifications from multiple manufacturers . While Iohexol-d5 can achieve a higher isotopic purity (e.g., >99% ), the +5 Da mass shift offers no practical advantage over the +3 Da shift for most triple quadrupole MS/MS assays, where a 3 Da difference is more than sufficient to resolve the analyte and IS signals. Moreover, the higher cost of synthesizing a pentadeuterated compound often translates to a higher unit price for the end user, making Iohexol-d3 the more cost-effective choice for high-throughput or routine analysis without compromising assay accuracy.

Deuterated Internal Standard Cost-Efficiency Method Validation

Proven Performance in a Multicenter Reference Method: Iohexol-d3 vs. Non-Isotopic Internal Standards (HPLC-UV)

The superiority of Iohexol-d3 as an internal standard is demonstrated by its selection for the LC-MS/MS arm of a pivotal multicenter laboratory comparison of iohexol measurement methods for GFR determination [1]. In this study, the Mayo Clinic's LC-MS/MS method, which explicitly utilized d3-iohexol as the internal standard, was the only mass spectrometry-based approach among the compared laboratories. This method achieves the analytical performance necessary for accurate GFR calculation [2], whereas HPLC-UV methods using non-isotopic internal standards like iopamidol or no internal standard are more susceptible to matrix effects and have demonstrated inter-laboratory variability [1]. The use of d3-iohexol enables the precise merging and quantification of both iohexol isomeric peaks into a single integration event, a key advantage over non-isotopic methods that may require more complex peak deconvolution.

Glomerular Filtration Rate (GFR) Clinical Bioanalysis Method Harmonization

Validated Research and Industrial Applications for Iohexol-d3


Quantification of Iohexol in Plasma/Serum for Glomerular Filtration Rate (GFR) Determination

This is the primary, evidence-supported application. Iohexol-d3 is the internal standard of choice for validated LC-MS/MS methods used to measure iohexol plasma clearance as a direct marker of GFR. The assay, validated in human plasma over a linear range of 1-500 μg/mL with an accuracy of 101.3-102.1% and precision <3.4%CV, relies on a deuterated internal standard to control for matrix effects and extraction recovery [1]. The use of Iohexol-d3 directly enables this FDA-compliant bioanalytical method.

Harmonization of Iohexol Measurement in Multicenter Clinical Trials

For clinical trials involving renal function assessment across multiple sites, analytical harmonization is critical. The multicenter laboratory comparison study provides a benchmark, demonstrating that the LC-MS/MS method employing d3-iohexol is a robust and precise approach [2]. Procuring and standardizing on Iohexol-d3 allows research networks and contract research organizations (CROs) to minimize inter-laboratory variability and ensures that GFR data from different sites are directly comparable.

Cost-Effective, High-Throughput Bioanalysis for Pharmacokinetic Studies

In drug development, pharmacokinetic studies evaluating renal clearance as a secondary endpoint may require the analysis of thousands of samples. The +3 Da mass shift of Iohexol-d3 provides all the necessary analytical selectivity for confident LC-MS/MS quantification. Its comparable purity and performance to higher-deuterated (e.g., d5) analogs, combined with a potentially lower cost, make it the pragmatic and economical choice for high-throughput bioanalytical laboratories seeking to optimize operational budgets without compromising data quality .

Method Development and Validation for Novel Biological Matrices

As research expands into novel matrices like dried blood spots (DBS) or urine for GFR estimation, the need for a robust internal standard to control for variable matrix effects increases. The established performance of Iohexol-d3 in plasma and serum, where it effectively compensates for a matrix effect of -3.4 to -1.3% [1], makes it the logical starting point for developing and validating new quantitative methods in these emerging sample types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iohexol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.